3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole 3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14655981
InChI: InChI=1S/C5H3F3IN3O2/c1-11-3(5(6,7)8)2(12(13)14)4(9)10-11/h1H3
SMILES:
Molecular Formula: C5H3F3IN3O2
Molecular Weight: 321.00 g/mol

3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC14655981

Molecular Formula: C5H3F3IN3O2

Molecular Weight: 321.00 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole -

Specification

Molecular Formula C5H3F3IN3O2
Molecular Weight 321.00 g/mol
IUPAC Name 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole
Standard InChI InChI=1S/C5H3F3IN3O2/c1-11-3(5(6,7)8)2(12(13)14)4(9)10-11/h1H3
Standard InChI Key CZCPJBHAGUOZJY-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)I)[N+](=O)[O-])C(F)(F)F

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole consists of a five-membered pyrazole ring (C3N2\text{C}_3\text{N}_2) with substituents at positions 1, 3, 4, and 5. The methyl group at position 1, nitro group at position 4, trifluoromethyl group at position 5, and iodine at position 3 create a sterically crowded and electronically diverse system . The IUPAC name, 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole, reflects this substitution pattern.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC5H3F3IN3O2\text{C}_5\text{H}_3\text{F}_3\text{IN}_3\text{O}_2
Molecular Weight321.00 g/mol
InChIKeyCZCPJBHAGUOZJY-UHFFFAOYSA-N
SMILESCN1C(=C(C(=N1)I)N+[O-])C(F)(F)F

Synthesis and Manufacturing

Industrial Synthesis Routes

A practical synthesis begins with 1-methyl-3-(trifluoromethyl)-1H-pyrazole, which undergoes sequential functionalization. Enamine Ltd. reported a lithiation-bromination strategy in flow reactors to introduce iodine at position 3 . Subsequent nitration using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) introduces the nitro group at position 4, yielding the target compound in >80% purity . MolCore BioPharmatech optimizes this route for scale-up, achieving ≥97% purity under ISO-certified conditions .

Table 2: Synthetic Conditions

StepReagents/ConditionsYield
LithiationLDA\text{LDA} (Flow Reactor)85%
IodinationI2\text{I}_2, THF, −78°C78%
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C82%

Purification and Quality Control

Chromatographic techniques (HPLC, GC-MS) resolve regioisomeric byproducts, while elemental analysis confirms stoichiometry . VulcanChem emphasizes storage at −20°C under inert atmosphere to prevent decomposition.

Chemical Properties and Reactivity

Electrophilic and Nucleophilic Reactivity

The iodine atom at position 3 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the pyrazole scaffold . The nitro group is reducible to an amine (NH2\text{NH}_2) using H2/Pd-C\text{H}_2/\text{Pd-C}, a transformation critical for generating bioactive analogues.

Stability and Degradation

Thermogravimetric analysis (TGA) indicates decomposition above 150°C, with the nitro group contributing to thermal instability . Photodegradation studies suggest that UV light accelerates iodides’ elimination, necessitating amber glass storage.

Applications in Pharmaceutical Chemistry

Role as a Building Block

3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a precursor to kinase inhibitors and antiviral agents. Its trifluoromethyl group enhances membrane permeability, a desirable trait in central nervous system (CNS) drugs . For example, coupling the iodine with boronic acids via Suzuki-Miyaura cross-coupling produces biaryl derivatives under investigation for Alzheimer’s disease .

Agrochemic al Applications

In agrochemistry, nitro-pyrazoles exhibit herbicidal and insecticidal activity. Functionalization at position 3 modulates potency against acetylcholinesterase in pests.

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